molecular formula C29H31NO10 B2529178 [5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate CAS No. 1094813-92-9

[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate

Cat. No. B2529178
CAS RN: 1094813-92-9
M. Wt: 553.564
InChI Key: JSSYUFYKKJGNOD-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate” is a chemical compound with the molecular formula C29H31NO10 . It has a molecular weight of 553.564.


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm^3, a boiling point of 551.5±50.0 °C at 760 mmHg, and a flash point of 287.3±30.1 °C . It also has 11 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Antioxidant Properties

(5-acetamido-3,4-diacetoxy-6-hydroxyimino-tetrahydropyran-2-yl)methyl acetate: has been investigated for its antioxidant activity. In recent studies, it demonstrated promising results in scavenging free radicals and protecting cells from oxidative damage. Its potential as an antioxidant makes it relevant for applications in pharmaceuticals, cosmetics, and functional foods .

properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO10/c1-17(31)30-26-28(38-20(4)34)27(37-19(3)33)25(16-36-18(2)32)40-29(26)39-23-13-11-22(12-14-23)24(35)15-10-21-8-6-5-7-9-21/h5-15,25-29H,16H2,1-4H3,(H,30,31)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSYUFYKKJGNOD-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC=C3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate

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